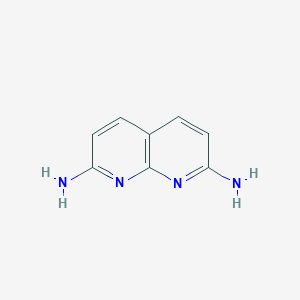

1,8-Naphthyridine-2,7-diamine

Descripción

Overview of the Naphthyridine Heterocyclic Scaffold in Contemporary Chemistry

Naphthyridines are a class of heterocyclic compounds characterized by a molecular structure composed of two fused pyridine (B92270) rings. ekb.eg Also known as pyridopyridines or diazanaphthalenes, there are six possible isomers of naphthyridine, distinguished by the position of the two nitrogen atoms within the bicyclic framework. ekb.eg The 1,8-naphthyridine (B1210474) scaffold, in particular, has garnered substantial attention from researchers in medicinal chemistry and drug discovery. researchgate.nettandfonline.com This interest is largely due to its synthetic versatility and the wide range of biological activities exhibited by its derivatives. researchgate.netnih.gov The electron-deficient nature of the pyridine rings influences the chemical reactivity and properties of these molecules, making them valuable as privileged structures in the development of new chemical entities. mdpi.com

The synthesis of the 1,8-naphthyridine core often starts from 2-aminopyridine (B139424) derivatives, analogous to quinoline (B57606) synthesis from anilines. ekb.eg However, classic methods like the Skraup or Doebner-Von Miller reactions are often less efficient for naphthyridines due to the lower electron density of the pyridine ring compared to a benzene (B151609) ring. ekb.eg Consequently, various other synthetic protocols have been developed to construct this important scaffold. ekb.egnih.gov

Fundamental Research Significance of 1,8-Naphthyridine-2,7-diamine

This compound (C₈H₈N₄) is a specific derivative of the 1,8-naphthyridine scaffold, featuring amino groups at the 2 and 7 positions. This substitution pattern imparts several key characteristics that are of fundamental interest in research. The molecule possesses a rigid and planar structure, which is a desirable trait for constructing well-defined molecular architectures.

The defining feature of this compound is its arrangement of hydrogen-bonding sites. It has two amine groups that can act as hydrogen bond donors and two pyridyl nitrogen atoms that serve as hydrogen bond acceptors. This specific arrangement allows the molecule to engage in predictable and stable non-covalent interactions, a property that is highly sought after in supramolecular chemistry. thieme-connect.com The amino groups also serve as reactive sites for further chemical modifications, allowing for the synthesis of a wide array of derivatives with tailored properties.

Interdisciplinary Research Landscape and Key Academic Focus Areas

The unique properties of this compound have made it a subject of study across multiple scientific disciplines. Key academic focus areas include:

Supramolecular Chemistry : The compound is extensively used as a building block for creating complex, self-assembled structures. thieme-connect.comthieme-connect.comresearchgate.net Its ability to form predictable hydrogen bonds is exploited in the design of macrocycles, polymers, and other intricate supramolecular assemblies. asianpubs.org

Coordination Chemistry : The nitrogen atoms in the naphthyridine core and the amino groups can coordinate with metal ions. This makes this compound a versatile ligand for the synthesis of metal-organic frameworks (MOFs) and other coordination complexes.

Molecular Recognition and Sensing : Researchers have explored its potential in recognizing specific biological molecules. For instance, it has been investigated as a potential "universal reader" for DNA base pairs, a concept relevant to advanced DNA sequencing technologies. researchgate.netrsc.org This is based on its ability to form stable, hydrogen-bonded triplets with both adenine-thymine (A:T) and guanine-cytosine (G:C) pairs. researchgate.netrsc.org

Materials Science : The planar structure and electronic properties of the naphthyridine core are of interest for the development of novel organic materials. Derivatives are being investigated for applications in organic electronics.

Contextualization of this compound within Advanced Organic and Supramolecular Chemistry

In the context of advanced organic chemistry, this compound serves as a valuable synthon—a molecular fragment used to build larger, more complex molecules. The amino groups can undergo a variety of chemical transformations, including oxidation, substitution, and condensation reactions, to produce a range of functionalized derivatives. For example, oxidation can convert methyl substituents to aldehydes, and substitution reactions can replace chlorine atoms with azide (B81097) groups, which are useful for "click chemistry".

Within supramolecular chemistry, the compound is a prime example of a programmable molecular unit. Its well-defined geometry and hydrogen-bonding capabilities allow for the rational design of self-assembling systems. Scientists can predict and control how these molecules will interact to form larger structures, a cornerstone of the "bottom-up" approach to nanotechnology. The synthesis of macrocycles and polymers from dialdehyde (B1249045) derivatives of 1,8-naphthyridine demonstrates its utility in creating complex architectures. asianpubs.orgresearchgate.net The development of scalable synthetic routes for this compound has been a key enabler for its widespread use as a building block in this field. thieme-connect.comthieme-connect.comresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈N₄ | nih.gov |

| Molecular Weight | 160.18 g/mol | nih.gov |

| CAS Number | 145325-89-9 | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Canonical SMILES | C1=CC(=NC2=C1C=CC(=N2)N)N | nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,8-naphthyridine-2,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H,(H4,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDFJGDRFIGPBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459726 | |

| Record name | 1,8-naphthyridine-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145325-89-9 | |

| Record name | 1,8-naphthyridine-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1,8 Naphthyridine 2,7 Diamine

Foundational Synthetic Routes and Mechanistic Considerations

The construction of the 1,8-naphthyridine-2,7-diamine framework relies on established principles of organic synthesis, adapted for this specific heterocyclic system. The reactivity of the 1,8-naphthyridine (B1210474) nucleus is heavily influenced by the electron-withdrawing nature of the two nitrogen atoms, which facilitates nucleophilic attack at the α- and γ-positions (C2, C4, C5, C7). This inherent reactivity is exploited in the synthetic routes detailed below.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of amino-substituted 1,8-naphthyridines. This approach involves the displacement of a leaving group, typically a halide, from an electron-deficient naphthyridine ring by an amine nucleophile. The reaction proceeds via a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex, whose formation is the rate-determining step. The presence of two nitrogen atoms in the 1,8-naphthyridine skeleton inherently activates the ring for such substitutions, particularly at positions 2 and 7.

One strategic pathway to unsymmetrically substituted diamino-naphthyridines or to the parent 2,7-diamine involves the use of intermediates where one position is protected as an amide while the other bears a leaving group. A common precursor is a 7-acetamido-2-chloro-1,8-naphthyridine derivative.

The general strategy involves the following steps:

Protection: An existing amino group at the 7-position is protected, commonly as an acetamide, to modulate its reactivity and directing effects.

Nucleophilic Substitution: The chloro group at the 2-position is then subjected to nucleophilic substitution with an amine. The electron-donating character of the amide group can decrease the reactivity of the heterocycle, often necessitating vigorous reaction conditions for the substitution to proceed efficiently. researchgate.net

Deprotection: Following the successful substitution at the 2-position, the amide group at the 7-position is hydrolyzed, typically under acidic or basic conditions, to unveil the second amino group and yield the final diamine product.

This method allows for a stepwise and controlled introduction of different amino functionalities if desired. For instance, reacting 7-acetamido-2-chloro-4-methyl- researchgate.netrsc.org-naphthyridine with various alkylamines serves as a route to 2-N-alkylamino-7-amino-4-methyl- researchgate.netrsc.org-naphthyridines after deprotection. researchgate.net

The most direct route via SNAr involves the reaction of a dihalogenated 1,8-naphthyridine, such as 2,7-dichloro-1,8-naphthyridine, with an amino source. While conceptually straightforward, the simultaneous substitution of both halogen atoms can require harsh conditions, and the choice of aminating agent is crucial.

Early attempts to synthesize 2,7-diamino derivatives by reacting 2,7-dichloro-4-methyl- researchgate.netrsc.org-naphthyridine with liquid ammonia were unsuccessful. researchgate.net However, successful amination can be achieved using stronger nucleophiles or more forcing conditions. A reported method for the synthesis of this compound involves heating a 2-halo-7-substituted-1,8-naphthyridine precursor with sodium amide (NaNH₂) in an inert solvent like dry xylene at elevated temperatures (130°C). organic-chemistry.org This method, while effective, can result in modest yields (e.g., 25%). researchgate.net

Another powerful approach involves the Chichibabin reaction, where the naphthyridine ring is reacted with an alkali-metal amide, such as potassium amide (KNH₂) in liquid ammonia. researchgate.net Studies on the amination of 2-bromo-1,8-naphthyridine have shown that the reaction can proceed through complex mechanisms, including tele-substitution pathways where the nucleophile attacks a different position before rearrangement. researchgate.net

Oxidation-Mediated Synthetic Strategies

An alternative to direct amination involves the functionalization of precursor molecules, such as dimethyl-1,8-naphthyridines. This strategy relies on the selective oxidation of the methyl groups to form reactive intermediates like aldehydes or carboxylic acids, which can then be converted into amino groups.

The oxidation of 2,7-dimethyl-1,8-naphthyridine or related compounds provides a versatile entry point for introducing amino functionalities. Selenium dioxide (SeO₂) is a key reagent for this transformation, effectively oxidizing the activated methyl groups adjacent to the heterocyclic nitrogen. researchgate.netoaji.net

The synthetic sequence can be outlined as:

Oxidation: A precursor like 2,7-dimethyl-1,8-naphthyridine is oxidized, often with SeO₂ in a solvent like dioxane, to yield 1,8-naphthyridine-2,7-dicarboxaldehyde. researchgate.netoaji.net To achieve selectivity, one position can be transiently protected. For example, the 7-methyl group of 2-acetylamino-7-methyl-1,8-naphthyridine can be selectively oxidized to the corresponding aldehyde. researchgate.net

Conversion to Amine: The resulting aldehyde groups can be converted to amines through various standard organic transformations. Common methods include reductive amination with ammonia or an ammonia source, or conversion to an oxime followed by reduction.

This oxidation strategy has been successfully applied to various substituted naphthyridines. For instance, 4-methoxy-2,7-dimethyl-1,8-naphthyridine is smoothly oxidized by SeO₂ at room temperature to produce 4-methoxy-1,8-naphthyridine-2,7-dicarboxaldehyde in high yield (90%). researchgate.net Additionally, microbiological oxidation has been reported as a method to convert a 7-methyl group to a 7-hydroxymethyl group, which serves as another viable precursor for amination. google.com

Cyclocondensation and Ring Formation Reactions

Cyclocondensation reactions represent a foundational approach to building the 1,8-naphthyridine core itself. These methods typically involve the reaction of a substituted 2-aminopyridine (B139424) with a 1,3-dicarbonyl compound or its equivalent, leading to the formation of the second pyridine (B92270) ring.

The most widely employed method is the Friedländer Synthesis . This reaction involves the acid- or base-catalyzed condensation of an aromatic 2-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene group, followed by cyclodehydration. ekb.egresearchgate.net For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde (2-amino-3-pyridinecarboxaldehyde) is a common starting material. rsc.orgekb.egacs.org

Key features of this approach include:

Versatility: A wide range of active methylene compounds (e.g., ketones, β-ketoesters, malononitrile) can be used, allowing for the introduction of various substituents onto the newly formed ring.

Reaction Conditions: While classical Friedländer reactions often require harsh conditions, modern variations utilize milder catalysts and solvents, including water, ionic liquids, or solvent-free grinding conditions, making the process more environmentally benign. rsc.orgekb.egresearchgate.netacs.org

An alternative cyclocondensation route starts with 2,6-diaminopyridine. For example, the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal is used to produce 2-amino-7-methylnaphthyridine, a precursor that can be further functionalized. researchgate.net Similarly, reacting 2,6-diaminopyridine with malic acid in sulfuric acid yields 2-amino-7-hydroxy-1,8-naphthyridine, which can then be converted to halogenated intermediates suitable for amination.

These ring-forming strategies are crucial for generating the fundamental naphthyridine skeleton, upon which subsequent reactions, such as those described above, are performed to install the desired 2,7-diamino functionality.

Approaches Involving 2,6-Diaminopyridine and Malic Acid

The synthesis of 1,8-naphthyridines from aminopyridines is conceptually related to classic quinoline (B57606) syntheses like the Skraup and Doebner-von Miller reactions. wikipedia.orgwikipedia.org These methods typically involve the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound under strong acid conditions. wikipedia.org In the Skraup reaction, glycerol is dehydrated in situ to form acrolein, which serves as the three-carbon building block. wikipedia.orgthieme-connect.de Malic acid can serve a similar role, as under heating with concentrated sulfuric acid, it can be converted into precursors for the cyclization.

While early attempts to apply the Skraup method to pyridin-2-amine for 1,8-naphthyridine synthesis were unsuccessful, later modifications using a "sulfo-mix" (a mixture of nitrobenzenesulfonic acid and sulfuric acid) enabled the formation of the parent 1,8-naphthyridine in a 30% yield. thieme-connect.de The use of 2,6-diaminopyridine as the starting material in a Doebner-type reaction has been shown to be effective in producing a 1,8-naphthyridine ring system. oregonstate.edu The strong electron-releasing nature of the second amino group at the 6-position activates the C-3 position of the pyridine ring, facilitating the necessary electrophilic ring closure that might otherwise fail. oregonstate.edu

Adaptations of the Friedlander Annulation for 1,8-Naphthyridine Scaffolds

The Friedlander annulation is one of the most versatile and widely employed methods for synthesizing 1,8-naphthyridines. organic-chemistry.orgacs.org This reaction involves the condensation of an ortho-aminoaromatic aldehyde or ketone with a compound containing an α-methylene group (a reactive CH2 group adjacent to a carbonyl). semanticscholar.org For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde is the key precursor. kthmcollege.ac.in

This approach has been adapted using various catalysts and conditions to improve yields and environmental compatibility. For instance, a DABCO-catalyzed Friedlander condensation of 2-aminonicotinaldehyde with various carbonyl compounds under solvent-free microwave irradiation provides 1,8-naphthyridines in good yields (74-86%) and significantly reduces reaction times. kthmcollege.ac.in Ionic liquids have also been utilized as both green solvents and catalysts for the Friedlander reaction to produce a range of 1,8-naphthyridine derivatives. acs.orgnih.gov

| Carbonyl Compound | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Acetone | Choline hydroxide / H₂O | 50 °C, 6 h | 99% | semanticscholar.org |

| Various active methylene compounds | DABCO / Solvent-free | Microwave (600W) | 74-86% | kthmcollege.ac.in |

| 2-Phenylacetophenone | [Bmmim][Im] (Ionic Liquid) | 80 °C, 24 h | High | acs.org |

| Various carbonyls | LiOH·H₂O / H₂O | Reflux | High | kthmcollege.ac.in |

Combes Reaction for Diverse Functionalized Derivatives

The Combes quinoline synthesis is another classical method that can be adapted for naphthyridine synthesis. acs.orgnih.gov The reaction involves the condensation of an aniline (or in this case, an aminopyridine) with a β-diketone under acidic conditions. The initial step forms a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure and dehydration to yield the final aromatic product.

While listed as a common synthetic method for 1,8-naphthyridines, specific examples detailing the synthesis of this compound via the Combes reaction are not extensively documented in recent literature. acs.orgnih.gov The general strategy would involve reacting 2,6-diaminopyridine with a suitable β-diketone. The regioselectivity of the cyclization can be influenced by the steric and electronic effects of the substituents on both the aminopyridine and the β-diketone.

Palladium-Catalyzed Coupling Reactions in Naphthyridine Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic cores, including the 1,8-naphthyridine scaffold. These reactions typically start with a halogenated naphthyridine and couple it with various partners to introduce new carbon-carbon or carbon-heteroatom bonds.

Commonly used methods include:

Suzuki-Miyaura Coupling : This reaction couples a halo-naphthyridine with a boronic acid or ester. It has been successfully applied for the synthesis of 2-amino-1,8-naphthyridines without the need for protecting the amino group.

Kumada-Corriu Coupling : This involves the reaction of a halo-naphthyridine with a Grignard reagent. Palladium complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes have been studied as catalysts for this reaction.

Heck-Mizoroki Reaction : This reaction forms a substituted alkene by coupling the halo-naphthyridine with an alkene.

These coupling reactions are crucial for creating diverse libraries of substituted naphthyridines for various applications.

| Coupling Reaction | Naphthyridine Substrate | Coupling Partner | Catalyst System (Example) |

|---|---|---|---|

| Suzuki-Miyaura | 2-Amino-X-halo-1,8-naphthyridine | Aryl/alkyl boronic acid | Pd(PPh₃)₄ / Base |

| Kumada-Corriu | X-Halo-1,8-naphthyridine | Aryl/alkyl Grignard reagent | Pd(II)-NHC complex |

| Heck-Mizoroki | X-Halo-1,8-naphthyridine | Alkene | Pd(OAc)₂ / Ligand |

Advanced and Scalable Synthetic Protocols

Recent research has focused on developing more efficient, safer, and scalable methods for the production of 1,8-naphthyridine derivatives.

Improved and Milder Conditions for High-Yield Production

An improved and milder method for the direct synthesis of 2,7-diamino-1,8-naphthyridine has been reported. This process involves the reduction of 2-amino-7-azido-1,8-naphthyridine. The reaction, conducted with zinc dust in glacial acetic acid at reflux for three hours, affords the desired 2,7-diamino product in a near-quantitative 98% yield. An alternative route starts from 2-amino-7-chloro-1,8-naphthyridine, which is treated with sodium amide in dry xylene at 130°C to furnish the diamine.

The development of "green" protocols represents a significant advancement. The use of water as a solvent in the Friedlander reaction, catalyzed by simple bases like lithium hydroxide or biocompatible ionic liquids, offers a more environmentally benign route to 1,8-naphthyridines with excellent yields. kthmcollege.ac.in

Gram-Scale Synthesis Methodologies

The demand for larger quantities of 1,8-naphthyridines for further study has driven the development of gram-scale synthetic protocols. A notable example is a revisited Friedlander reaction conducted in water. semanticscholar.org This methodology uses an inexpensive and biocompatible ionic liquid, choline hydroxide, as a catalyst. semanticscholar.org The reaction of 2-aminonicotinaldehyde and acetone on a 0.5 mmol scale, when stirred in water with 1 mol% of choline hydroxide at 50 °C for 6 hours, produces 2-methyl-1,8-naphthyridine in 99% yield. semanticscholar.org This protocol is highlighted as the first report of synthesizing naphthyridines in water and is noted for its one-step nature and easy product separation, making it amenable to scaling up for gram-scale production. semanticscholar.org

Green Chemistry Principles in this compound Synthesis

The synthesis of the 1,8-naphthyridine scaffold, the core of this compound, has traditionally involved harsh reaction conditions, organic solvents, and expensive metal catalysts. nih.govacs.org In response, significant research has focused on developing greener, more sustainable synthetic routes. These modern approaches prioritize the use of environmentally benign solvents, catalysts, and energy sources to reduce waste and improve efficiency. rsc.orgrsc.org

Ionic Liquid-Mediated Reactions

Ionic liquids (ILs) have emerged as effective and green alternatives to conventional organic solvents and catalysts in the synthesis of 1,8-naphthyridine derivatives. nih.govsemanticscholar.org They offer advantages such as low toxicity, water solubility, and ease of separation. nih.govresearchgate.net One prominent application is in the Friedländer condensation reaction, a key method for constructing the 1,8-naphthyridine ring.

Research has demonstrated the gram-scale synthesis of 1,8-naphthyridines in water using choline hydroxide (ChOH), an inexpensive and biocompatible ionic liquid, as a catalyst. nih.govacs.org This method avoids hazardous organic solvents and metal-based catalysts, representing a significant advancement in sustainable chemical synthesis. nih.govresearchgate.net The ChOH catalyst is believed to facilitate the reaction through hydrogen-bond mediation, acting as both a proton acceptor and a hydrogen-bond donor. nih.govresearchgate.net This approach has been successful with a variety of active methylene carbonyl compounds, producing excellent yields of substituted 1,8-naphthyridines. nih.govacs.org

Another study utilized basic ionic liquids as both catalysts and green solvents for the Friedländer reaction, with [Bmmim][Im] showing notable catalytic activity. nih.gov These reactions highlight the versatility of ionic liquids in promoting the synthesis of the 1,8-naphthyridine core under milder and more eco-friendly conditions.

Table 1: Ionic Liquid-Mediated Synthesis of 1,8-Naphthyridine Derivatives via Friedländer Reaction

| Catalyst/Ionic Liquid | Starting Materials | Solvent | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Choline hydroxide (ChOH) | 2-aminonicotinaldehyde and various active methylene carbonyls | Water | 50 °C or room temperature | >90% | nih.govacs.org |

| [Bmmim][Im] | 2-aminonicotinaldehyde and acetylenic compounds | Ionic Liquid (as solvent) | Optimized conditions | High | semanticscholar.orgnih.gov |

Microwave-Assisted Synthetic Pathways

Microwave-assisted organic synthesis has become a cornerstone of green chemistry by dramatically reducing reaction times, often from hours to minutes, while improving product yields and purity. tsijournals.comresearchgate.net This technology has been effectively applied to the synthesis of the 1,8-naphthyridine scaffold.

For instance, the Friedländer condensation of 2-aminonicotinaldehyde with carbonyl compounds containing an α-methylene group has been successfully carried out under solvent-free conditions using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst under microwave irradiation. tsijournals.com This eco-friendly protocol avoids pollution from solvents and significantly shortens the synthesis time. tsijournals.com Similarly, an improved Grohe-Heitzer reaction for preparing ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, a key intermediate, was developed using microwave energy. This method reduced the reaction time for a critical step from 2.5 hours to just 5 minutes. scielo.org.mx

These examples underscore the power of microwave irradiation to accelerate key chemical transformations in the synthesis of 1,8-naphthyridine precursors, aligning with the principles of green chemistry by saving time and energy. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,8-Naphthyridine Derivatives

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Friedländer Condensation (DABCO catalyzed) | Conventional | 5-8 hours | Fair | tsijournals.comresearchgate.net |

| Microwave | 3-6 minutes | 74-86% | tsijournals.com | |

| Grohe-Heitzer Reaction (Intermediate Step) | Conventional | 2.5 hours | Good | scielo.org.mx |

| Microwave | 5 minutes | 93% | scielo.org.mx |

Functionalization and Derivatization Reactions of this compound

The this compound molecule is characterized by a rigid, planar structure with two primary amine groups at the 2 and 7 positions. These amino groups are key reactive sites, allowing for a wide range of chemical modifications to produce a diverse array of derivatives with tailored properties.

Amine Group Reactivity: Acylation, Alkylation, and Schiff Base Formation

The nucleophilic nature of the primary amine groups on the 1,8-naphthyridine core makes them amenable to various functionalization reactions.

Acylation: The reaction of the amine groups with acylating agents, such as acid chlorides or anhydrides, leads to the formation of amide derivatives. This is a common strategy to modify the electronic and steric properties of the molecule.

Alkylation: The amine groups can be alkylated through nucleophilic substitution reactions with alkyl halides. For example, the synthesis of 2,7-di-(N-alkylamino)-substituted 4-methyl- nih.govnih.gov-naphthyridines has been achieved via the nucleophilic substitution of 2,7-dichloro-4-methyl- nih.govnih.gov-naphthyridine with various alkylamines under heat and pressure. mdpi.com This demonstrates the feasibility of introducing alkyl chains onto the amino positions.

Schiff Base Formation: Primary amines readily react with aldehydes and ketones to form imines, also known as Schiff bases. For instance, 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carbohydrazide has been reacted with aldehydes like 2-hydroxy-1-naphthaldehyde to form the corresponding N'-((2-hydroxynaphthalen-1-yl)methylene)carbohydrazide derivative, showcasing the condensation reaction typical of Schiff base formation. researchgate.net This reactivity is directly applicable to the primary amine groups of this compound.

Oxidation Pathways and Novel Naphthyridine Oxide Generation

The nitrogen atoms within the two fused pyridine rings of the 1,8-naphthyridine scaffold are susceptible to oxidation, leading to the formation of N-oxides. This transformation is a valuable tool for modifying the electronic properties of the heterocyclic system and for creating intermediates for further functionalization. Pyridine N-oxides are often used as substrates in synthetic pathways to introduce substituents at the C2 position. researchgate.net A concise, metal-free synthesis of 1,8-naphthyridones has been developed that proceeds through the regioselective amination of pyridine N-oxide precursors followed by an acid-mediated cyclization. researchgate.net Furthermore, a manganese(I) complex featuring a 1,8-naphthyridine-N-oxide scaffold has been synthesized and characterized, demonstrating the stability and utility of these oxidized structures in organometallic chemistry. acs.org

Diversification via Azide (B81097) Substitution and Catalytic Hydrogenation

A highly efficient and practical method for introducing the amine groups to form this compound involves a two-step sequence of azide substitution followed by reduction. The azide ion is an excellent nucleophile for SN2 and SNAr reactions, readily displacing leaving groups like halides. masterorganicchemistry.com

A specific and improved synthesis for this compound has been reported starting from 2-amino-7-chloro-1,8-naphthyridine. researchgate.net This process involves:

Azide Substitution: The chloro-substituent at the 7-position is displaced by an azide group using sodium azide (NaN₃) in dimethylformamide (DMF) at 60 °C. This reaction proceeds in high yield (90%) to form 2-amino-7-azido-1,8-naphthyridine. researchgate.net

Catalytic Hydrogenation/Reduction: The resulting azide derivative is then reduced to the primary amine. An excellent yield of 98% for this compound was achieved using zinc dust in acetic acid under reflux. researchgate.net

This azide-based route provides a milder and more efficient alternative to other methods like direct ammonolysis, which may require high temperatures and sealed tubes. researchgate.net Modern variations on this theme include iridium-catalyzed transfer hydrogenation, which uses a hydrogen donor like indoline instead of high-pressure H₂ gas, offering a safer and more step-economical approach to the reduction of N-heterocycles. nih.govnih.gov

Table 3: Synthesis of this compound via Azide Intermediate

| Step | Starting Material | Reagents | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Azide Substitution | 2-Amino-7-chloro-1,8-naphthyridine | NaN₃, DMF | 2-Amino-7-azido-1,8-naphthyridine | 90% | researchgate.net |

| 2. Reduction | 2-Amino-7-azido-1,8-naphthyridine | Zn, Acetic Acid | This compound | 98% | researchgate.net |

Incorporation into Heterocyclic Ureas and Supramolecular Building Blocks

The unique structural and electronic properties of this compound, particularly its defined hydrogen-bonding donor and acceptor sites, make it an exemplary candidate for the synthesis of intricate supramolecular structures. Its ability to form predictable and robust non-covalent interactions is a significant asset in the design of self-assembling molecular systems.

The transformation of this compound into heterocyclic ureas showcases its reactivity and versatility. A notable example is the synthesis of a macrocyclic urea derivative, demonstrating the potential for creating complex, cyclic structures. In a specific synthetic protocol, 2,7-diamino-1,8-naphthyridine was reacted with 1,1'-carbonyldiimidazole in dimethyl sulfoxide (DMSO) at an elevated temperature to yield a cyclo-tris(2,7-(1,8-napthyridyl)-urea). This reaction highlights the ability of the diamine to undergo cyclization to form a well-defined macrocyclic compound. rsc.org

Detailed findings from this research are summarized in the table below:

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 2,7-diamino-1,8-naphthyridine | 1,1'-carbonyldiimidazole | DMSO | 120 | 24 | Cyclo-tris(2,7-(1,8-napthyridyl)-urea) | 64 |

The inherent hydrogen-bonding capabilities of the this compound core are central to its application as a supramolecular building block. The molecule possesses two amino groups that function as hydrogen bond donors and two pyridyl nitrogen atoms that act as hydrogen bond acceptors. This specific arrangement facilitates predictable and stable non-covalent interactions, a crucial feature in the field of supramolecular chemistry.

Advanced Spectroscopic and Computational Investigations of 1,8 Naphthyridine 2,7 Diamine

Spectroscopic Methods for Structural Elucidation and Interaction Analysis

Spectroscopic techniques are indispensable tools for characterizing the molecular structure and probing the non-covalent interactions of 1,8-Naphthyridine-2,7-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Formation and Conformation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in understanding the behavior of this compound, particularly its ability to form stable complexes. NMR studies have been instrumental in confirming that this compound can form stable hydrogen-bonded triplets with both Adenine:Thymine (B56734) (A:T) and Guanine:Cytosine (G:C) Watson-Crick base pairs. researchgate.netrsc.orgresearchgate.net This interaction is a key aspect of its potential application as a universal reader for DNA sequencing. researchgate.netrsc.orgresearchgate.net

Researchers have utilized various NMR techniques, including 2D-NOESY experiments, to investigate the binding of related naphthyridine derivatives to DNA mismatches. researchgate.net For instance, studies on a dimeric 2-amino-1,8-naphthyridine derivative revealed upfield shifts of all hydrogen signals in the naphthyridine rings upon complexation with a G-G mismatch, indicating close association within the DNA helix. researchgate.net The pH-dependent UV spectra of 2,7-diamino-1,8-naphthyridine have also been used to support the hydrogen bonding interactions with cytosine and thymine bulges in a protonated form. niph.go.jp

Table 1: Representative ¹H NMR Data for a 1,8-Naphthyridine (B1210474) Derivative

| Compound | Proton | Chemical Shift (δ, ppm) |

| N,N'-(1,8-naphthyridine-2,7-diyl)diacetamide | CH₃ | 2.16 (s, 6H) |

| H-3, H-6 | 8.21 (d, J = 9.2 Hz, 2H) | |

| H-4, H-5 | 8.26 (d, J = 9.2 Hz, 2H) | |

| NH | 10.77 (s, 2H) | |

| Data sourced from a study on a diacetylated derivative of this compound. rsc.org |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy provides valuable insights into the functional groups present in this compound and its derivatives. The characteristic vibrational frequencies of the amine (N-H), carbon-nitrogen (C-N), and aromatic ring (C=C, C=N) bonds are readily identifiable. For instance, in a synthesized (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, the IR spectrum showed a distinct –NH stretching band at 3350 cm⁻¹, along with C=O and C=C stretching frequencies. tandfonline.com In the synthesis of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives, the appearance of an amide carbonyl stretching frequency at 1694 cm⁻¹ and nitro group frequencies at 1370 cm⁻¹ and 1570 cm⁻¹ in the IR spectrum confirmed the successful coupling reaction. rsc.org These spectral signatures are crucial for verifying the chemical structure and confirming the outcomes of synthetic modifications.

Table 2: Key IR Absorption Frequencies for 1,8-Naphthyridine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | 3088–3421 | rsc.org |

| C≡N | Stretching | 2215 | mdpi.com |

| C=O | Stretching | 1661–1694 | tandfonline.comrsc.org |

| C=C / C=N | Stretching | 1455–1623 | tandfonline.com |

| C-N | Stretching | 1247 | tandfonline.com |

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives, as well as to elucidate their fragmentation patterns. High-resolution mass spectrometry (HRMS) has been employed to confirm the elemental composition of synthesized compounds. For example, the HRMS (APCI+) of N,N'-(1,8-naphthyridine-2,7-diyl)diacetamide found a mass of 245.1038, which is in close agreement with the calculated value of 245.1043 for C₁₂H₁₃N₄O₂. rsc.org Gas chromatography-mass spectrometry (GC-MS) has also been utilized to identify and characterize various trifluoromethyl-containing 1,8-naphthyridine derivatives. mdpi.com The fragmentation patterns observed in the mass spectra provide valuable structural information, aiding in the identification of unknown compounds and the confirmation of expected structures. aip.org

Computational Chemistry Applications in Understanding Reactivity and Interactions

Computational chemistry offers a theoretical lens through which the electronic structure, reactivity, and dynamic behavior of this compound can be explored in silico.

Density Functional Theory (DFT) for Molecular Design, Energetics, and Electronic Properties

Density Functional Theory (DFT) has been a pivotal computational tool in the study of this compound. Researchers have used DFT to design the molecule as a recognition agent for reading DNA base pairs. researchgate.netrsc.orgresearchgate.net DFT calculations predicted that this compound can form stable hydrogen-bonded triplets with both A:T and G:C base pairs, a finding that was subsequently supported by experimental NMR data. researchgate.netrsc.org These calculations also provide insights into the binding energies and geometries of these complexes.

Furthermore, DFT has been used to investigate the electronic properties of related naphthyridine derivatives. For instance, in a study of (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione, DFT calculations at the B3LYP/6–311++G (d,p) level of theory were used to optimize the molecular structure and analyze its electronic transitions. tandfonline.com The calculated HOMO-LUMO energy gap and other global reactivity descriptors have been correlated with the biological properties of the compound. tandfonline.com

Table 3: Calculated Properties of a Naphthyridine Derivative using DFT

| Property | Calculated Value |

| First Hyperpolarizability (β₀) | 47.074 × 10⁻³⁰ esu |

| HOMO-LUMO Energy Gap | - |

| Data from a study on (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione. tandfonline.com |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Interactions

Molecular Dynamics (MD) simulations provide a dynamic perspective on the interactions of this compound and its derivatives with other molecules, particularly in a solvated environment. MD simulations can refine the static models obtained from DFT by incorporating the effects of solvent and thermal motion. For instance, MD simulations have been used to study the binding of bisquinolinium and bispyridinium derivatives of 1,8-naphthyridine to G-quadruplex DNA. researchgate.net These simulations revealed that an end-stacking binding mode was favored for ligands with low binding free energy, providing a detailed picture of the interaction at the atomic level. researchgate.net In another study, ligand docking studies, a component of molecular modeling that can be complemented by MD simulations, were used to explore how a linker-conjugated naphthyridine derivative might interact with the CB2 receptor, suggesting an exit pathway for the linker and fluorophore. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to correlate the chemical structure of compounds with their biological activity. For the 1,8-naphthyridine scaffold, QSAR studies are instrumental in optimizing derivatives for various therapeutic targets. Although specific QSAR models exclusively for this compound are not extensively detailed in the available literature, the principles are demonstrated in studies of related naphthyridine derivatives.

These studies involve the generation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors are then used to build a mathematical model that can predict the activity of new, unsynthesized compounds. For instance, 3D-QSAR analyses have been conducted on naphthyridine derivatives targeting spleen tyrosine kinase (Syk) inhibitors. a2bchem.com Such models help in understanding the structural requirements for potent inhibition. Similarly, QSAR studies on phenyl-1,8-naphthyridine derivatives have been used to elucidate the structural features essential for their antimicrobial activity. rsc.org The insights from these models, particularly regarding the spatial arrangement of substituents and electronic properties, are crucial for designing more effective agents. researchgate.net

The general workflow for a QSAR study on 1,8-naphthyridine derivatives would involve calculating various descriptors, as outlined in the conceptual table below.

| Descriptor Class | Example Descriptors | Relevance to Activity |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Governs electrostatic and orbital interactions with biological targets. |

| Steric | Molecular volume, Surface area, Molar refractivity | Defines the size and shape constraints of the binding pocket. |

| Hydrophobic | LogP, Water solubility | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |

| Topological | Connectivity indices, Shape indices | Encodes information about molecular branching and overall topology. |

| 3D Descriptors | Buried Volume (%Vbur), G-parameter | Quantifies the steric environment around the active site in metal complexes. acs.org |

These models provide valuable predictions that guide the synthesis of new analogues with potentially enhanced activity, streamlining the drug discovery process. researchgate.net

Analysis of Electronic Structure, Reactivity Descriptors, and Charge Transfer Transitions

The electronic structure of this compound is fundamental to its chemical behavior and applications. The molecule possesses a rigid, planar heterocyclic aromatic scaffold composed of two fused pyridine (B92270) rings. This planarity, combined with the two amino groups at the 2- and 7-positions, creates a unique electronic environment. Computational studies, particularly using Density Functional Theory (DFT), have been pivotal in elucidating these properties. researchgate.netresearchgate.net DFT calculations help in understanding the molecule's ability to form stable, hydrogen-bonded triplets with DNA base pairs, a key feature for its proposed use in DNA sequencing. researchgate.netresearchgate.net

Reactivity descriptors, derived from electronic structure calculations, provide quantitative measures of a molecule's chemical reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity. For this compound and its derivatives, these descriptors are essential for predicting their behavior in reactions such as oxidation, reduction, and substitution.

Charge transfer transitions are another important aspect of the molecule's electronic behavior, especially in its metal complexes. In complexes involving naphthyridine ligands, irradiation can excite electrons from a metal-centered orbital to a ligand-centered orbital (Metal-to-Ligand Charge Transfer, MLCT) or vice-versa (Ligand-to-Metal Charge Transfer, LMCT). Studies on related polynuclear nickel complexes supported by naphthyridine-based ligands show that charge-transfer states can be accessed upon irradiation with light of specific wavelengths (e.g., 400 nm). dtic.mil These transitions are crucial for applications in photochemistry and the development of molecular electronics.

The table below summarizes key electronic properties and interaction energies for this compound (N) complexed with DNA base pairs, as determined by DFT calculations. researchgate.net

| Complex | Hydrogen Bonding Energy (kcal/mol) |

| N–A:T (Adenine:Thymine) | -14.64 |

| N–G:C (Guanine:Cytosine) | -15.21 |

| N–C:G (Cytosine:Guanine) | -28.26 |

Data derived from DFT calculations. researchgate.net

These values highlight the compound's strong and specific hydrogen-bonding capabilities, which are governed by its electronic structure.

Ab Initio and Semi-Empirical Calculations for Mechanistic Insights

Ab initio and semi-empirical computational methods provide powerful tools for investigating reaction mechanisms and molecular properties at the atomic level.

Ab initio calculations , which are based on the fundamental principles of quantum mechanics without using experimental parameters, are widely employed to study the 1,8-naphthyridine system. Density Functional Theory (DFT) is the most common ab initio method used for this class of compounds. DFT calculations have been instrumental in designing this compound as a molecule for recognizing and potentially sequencing DNA. researchgate.netresearchgate.net These studies provide detailed mechanistic insights by calculating the geometries and binding energies of the compound when it forms hydrogen-bonded triplets with Watson-Crick base pairs like Adenine-Thymine (A:T) and Guanine-Cytosine (G:C). researchgate.net Furthermore, DFT has been used to rationalize the electronic structure and magnetic properties of metal complexes formed with 1,8-naphthyridine-based ligands, explaining how factors like axial coordination influence the spin state of the metal centers. acs.orgnih.gov

Semi-empirical calculations offer a computationally less expensive alternative to ab initio methods by incorporating some experimental parameters into the calculations. These methods are particularly useful for larger molecules or for preliminary conformational analysis. For precursors to related trifluoromethyl-containing 2-amino-1,8-naphthyridines, the AM1 semi-empirical method was used to investigate the possibility of non-planar conformations, which could explain difficulties in certain intramolecular cyclization reactions. semanticscholar.orgmdpi.com The PM3 method, another semi-empirical approach, has also been used for conformational analysis of related heterocyclic structures. acs.org These calculations provide valuable mechanistic insights by predicting stable molecular geometries and transition states, thereby guiding synthetic efforts.

The synergy between these computational methods and experimental work is crucial. Calculations can predict properties and mechanisms, while experimental results provide validation and feedback for refining the theoretical models.

Supramolecular Chemistry and Non Covalent Interactions of 1,8 Naphthyridine 2,7 Diamine

Hydrogen Bonding Architectures and Self-Assembly Processes

The strategic placement of two amino groups and two pyridyl nitrogens on the 1,8-naphthyridine (B1210474) scaffold creates a versatile platform for forming multiple hydrogen bonds. This capability is central to its role in molecular recognition and self-assembly.

A significant area of research has been the interaction of 1,8-naphthyridine-2,7-diamine with DNA base pairs. Designed with the aid of Density Functional Theory (DFT), this molecule has been shown to form stable hydrogen-bonded triplet complexes with both adenine-thymine (A:T) and guanine-cytosine (G:C) Watson-Crick base pairs. researchgate.net The naphthyridine derivative positions itself in the major groove of the DNA, forming specific hydrogen bonds with the edges of the base pairs.

Nuclear Magnetic Resonance (NMR) studies have confirmed the formation of these stable triplets. researchgate.net The stability of these complexes is comparable to or even greater than that of the native base-pairing interactions. This strong and specific binding has led to the proposal of this compound as a "universal reader" for DNA sequencing applications based on electron tunneling, as it can generate distinct electrical signatures for each base pair. researchgate.net

Table 1: Calculated Hydrogen Bonding Energies of this compound with Watson-Crick Base Pairs

| Complex | Hydrogen Bonding Energy (kcal/mol) in vacuum | Hydrogen Bonding Energy (kcal/mol) in DMSO |

| N–A:T | -14.64 | -13.4 |

| N–C:G | -15.21 | -11.9 |

Data sourced from DFT calculations. researchgate.net

Furthermore, dimeric forms of 2-amino-1,8-naphthyridine have demonstrated selective and high-affinity binding to G-G mismatches in DNA duplexes. acs.org Spectroscopic and thermodynamic analyses revealed that the two naphthyridine rings intercalate into the DNA and form a hydrogen-bonded complex with the mismatched guanines, leading to significant stabilization of the duplex. acs.org

The arrangement of hydrogen bond donors (the amino groups) and acceptors (the pyridyl nitrogens) in 2,7-diamido-1,8-naphthyridine derivatives creates a Donor-Acceptor-Acceptor-Donor (DAAD) binding motif. This motif is complementary to Acceptor-Donor-Donor-Acceptor (ADDA) motifs found in other molecules, such as ureido-pyrimidinone (UPy) and ureidoguanosine (UG). d-nb.info This complementarity drives the formation of strong, quadruple hydrogen-bonded complexes.

This principle has been used to create hetero-complementary supramolecular systems. For instance, polymers functionalized with 2,7-diamido-1,8-naphthyridine (DAN) and polymers functionalized with UPy, which are normally immiscible, can form blended materials when mixed due to the strong DAAD-ADDA hydrogen bonding between the functional groups. d-nb.infofu-berlin.de This demonstrates the power of this specific hydrogen bonding motif in controlling the miscibility and microstructure of polymer blends. scribd.com The push-pull conjugated molecules 2,7-bis-(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine and 2,7-bis(1H-indol-2-yl)ethynyl-1,8-naphthyridine, which also possess a DAAD array of proton donors and acceptors, form multiple hydrogen-bonding complexes with monosaccharides that have a complementary ADDA sequence. researchgate.net

The interaction between 2,7-diamido-1,8-naphthyridine (N) and ureido-pyrimidinone (U) has been a subject of detailed kinetic and mechanistic studies. acs.orgresearchgate.net Ureido-pyrimidinone can exist as dimers in either a keto or an enol (pyrimidin-4-ol) tautomeric form. The formation of the complementary U:N heterodimer is significantly faster when starting from the pyrimidin-4-ol dimers compared to the 4[1H]-pyrimidinone dimers. acs.orgresearchgate.net

These studies have provided evidence for a bimolecular tautomerization step and have allowed for the prediction and observation of kinetically controlled heterodimer formation, which then slowly reverts to the thermodynamically more stable state. acs.orgresearchgate.net This understanding of the kinetic pathways is crucial for designing and controlling the assembly of multicomponent supramolecular systems.

The kinetics and thermodynamics of complex formation involving 1,8-naphthyridine derivatives are fundamental to their application in supramolecular chemistry. Isothermal titration calorimetry (ITC) has been used to determine the stoichiometry and thermodynamic parameters of binding. For example, the binding of dimeric 2-amino-1,8-naphthyridine to a G-G mismatch was found to have a 1:1 stoichiometry and to be an enthalpy-driven process. acs.org

The study of host-guest complexation, in general, involves monitoring changes in properties like NMR shifts as a function of temperature, concentration, and other variables to determine binding constants and rates of association and dissociation. science.gov For systems involving 2,7-diamido-1,8-naphthyridine and UPy, the dissociation of the strong quadruple hydrogen-bonded complex is a key factor in the dynamics of the resulting supramolecular polymers.

Incorporation into Supramolecular Polymers and Self-Healing Materials

The strong and directional hydrogen bonding capabilities of 1,8-naphthyridine derivatives have been harnessed to create supramolecular polymers and materials with dynamic properties like self-healing. d-nb.infoliverpool.ac.uk By functionalizing the ends of polymer chains with motifs like 2,7-diamido-1,8-naphthyridine, physical cross-links can be formed through non-covalent interactions. d-nb.info

These physical cross-links are reversible, meaning they can break and reform. scribd.comliverpool.ac.uk This dynamic nature is the basis for self-healing properties. When a material is damaged, the broken hydrogen bonds at the fracture surface can reform, restoring the material's integrity. liverpool.ac.uknih.gov The use of complementary hydrogen bonding pairs, such as 2,7-diamido-1,8-naphthyridine (DAN) with UPy or ureido-7-deazaguanine (DeUG), allows for precise control over the strength and dynamics of these cross-links, which in turn dictates the mechanical and healing properties of the material. d-nb.infonih.gov The formation of supramolecular polymers through these interactions is a powerful strategy for designing materials that can autonomously repair damage. scribd.com

Role as Supramolecular Mechanophores for Force-Responsive Systems

A mechanophore is a molecular unit that responds to mechanical force with a specific chemical reaction or structural change. Supramolecular mechanophores utilize the dissociation of non-covalent bonds in response to stress. liverpool.ac.ukhepvs.ch The hydrogen-bonding motifs of 1,8-naphthyridine derivatives are well-suited for this purpose.

When incorporated into a polymer chain, the quadruple hydrogen bonds formed by 2,7-diamido-1,8-naphthyridine can act as sacrificial bonds. liverpool.ac.uk When the material is stretched or stressed, these non-covalent bonds can break, dissipating energy and preventing the catastrophic failure of the covalent polymer backbone. liverpool.ac.uk Once the force is removed, the hydrogen bonds can reform, allowing the material to recover. This concept is central to the design of "smart" materials that can respond to mechanical stimuli, such as shear-thinning gels and impact-hardening polymers. liverpool.ac.uk The interplay between the strength of the supramolecular interactions and the covalent bonds of the polymer determines whether the material will exhibit self-healing or a force-responsive change in properties. liverpool.ac.uk

Crystal Engineering and Solid-State Supramolecular Architectures

The field of crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on a thorough understanding of intermolecular interactions. The molecular structure of this compound, characterized by a rigid, planar heterocyclic scaffold with precisely positioned hydrogen bond donors and acceptors, makes it a prime candidate for the construction of predictable supramolecular architectures. The two amino groups at the 2- and 7-positions act as hydrogen bond donors, while the nitrogen atoms within the fused pyridine (B92270) rings serve as hydrogen bond acceptors. This specific arrangement facilitates a variety of non-covalent interactions that guide the self-assembly of these molecules into well-defined one-, two-, and three-dimensional networks in the solid state.

The primary intermolecular force governing the assembly of this compound and its derivatives is hydrogen bonding. The inherent donor-acceptor-acceptor-donor (DAAD) sequence across the molecule allows for strong, directional, and self-complementary interactions. This leads to the formation of robust supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. One of the most common motifs observed in the crystal structures of related 2,7-disubstituted-1,8-naphthyridines is the formation of a centrosymmetric dimer via a pair of N-H···N hydrogen bonds, creating a stable ring structure often described by the graph-set notation R²₂(8). mdpi.comacs.org These dimeric units can then serve as super-building blocks for further assembly into higher-order structures like infinite tapes or chains. acs.org

Beyond self-assembly, the 1,8-naphthyridine core is a versatile unit for creating multicomponent crystals, or co-crystals. By introducing a complementary molecule, new hydrogen bonding patterns can be established. For instance, derivatives of 1,8-naphthyridine have been co-crystallized with molecules like succinimide, where the two components are linked by a combination of N—H⋯O and N—H⋯N hydrogen bonds. researchgate.net The final crystal packing is further consolidated by weaker interactions, including C–H···O and C–H···N hydrogen bonds, as well as π–π stacking interactions between the aromatic rings. researchgate.net The structure of substituents attached to the naphthyridine skeleton can significantly influence the pattern of these noncovalent bonds. researchgate.net

The predictable binding features of the 1,8-naphthyridine-2,7-diamido scaffold (a common derivative) have been famously exploited in supramolecular chemistry to form highly stable, quadruply hydrogen-bonded complexes with partners like ureido-pyrimidinone (UPy). beilstein-journals.orgbeilstein-journals.orgresearchgate.net This specific and strong interaction is a testament to the power of using the naphthyridine core as a reliable building block in supramolecular construction.

Table 1: Key Non-Covalent Interactions in the Supramolecular Assembly of 1,8-Naphthyridine Derivatives

| Interaction Type | Donor/Acceptor Groups Involved | Role in Supramolecular Architecture | Citation |

| N-H···N | Amino Group (Donor) & Naphthyridine Ring N (Acceptor) | Formation of primary dimers and tapes; crucial for self-assembly. | mdpi.comresearchgate.net |

| N-H···O | Amino Group (Donor) & Carbonyl/Ether Oxygen (Acceptor) | Key interaction in the formation of co-crystals and solvates. | researchgate.netresearchgate.net |

| C-H···N | Aromatic/Alkyl C-H (Donor) & Naphthyridine Ring N (Acceptor) | Stabilizes 3D packing by linking primary structural motifs. | researchgate.net |

| C-H···O | Aromatic/Alkyl C-H (Donor) & Carbonyl/Ether Oxygen (Acceptor) | Contributes to the overall stability of the crystal lattice in co-crystals. | researchgate.net |

| π–π Stacking | Naphthyridine Aromatic Rings | Formation of stacked columns or layers, contributing to dense packing. | mdpi.comresearchgate.net |

Table 2: Common Supramolecular Synthons Involving the 1,8-Naphthyridine Core

| Synthon Description | Graph-Set Notation | Intermolecular Bonds | Resulting Structure | Citation |

| Centrosymmetric Dimer | R²₂(8) | Two N-H···N hydrogen bonds | Forms a discrete, highly stable dimeric building block. | mdpi.comacs.org |

| Heterodimer Complex | N/A | Multiple hydrogen bonds (e.g., N-H···O, N-H···N) | Links naphthyridine unit to a second, different molecule in a co-crystal. | researchgate.net |

| Quadruple H-Bonded Pair | N/A | Four complementary hydrogen bonds (DAAD with ADDA) | Creates exceptionally stable complexes, often used in supramolecular polymers. | beilstein-journals.orgbeilstein-journals.org |

Coordination Chemistry and Metal Complexes of 1,8 Naphthyridine 2,7 Diamine

Ligand Design Principles and Coordination Modes of 1,8-Naphthyridine-2,7-diamine

The utility of this compound and its derivatives in coordination chemistry stems from several key design principles inherent in its molecular structure. The parent 1,8-naphthyridine (B1210474) core is a rigid, planar aromatic system containing two fused pyridine (B92270) rings. escholarship.org The two nitrogen atoms are positioned in a pre-organized arrangement that is highly suitable for chelating metal ions. researchgate.net This rigidity helps in the formation of well-defined and stable coordination architectures. escholarship.org

The defining feature of the 1,8-naphthyridine scaffold is the syn disposition of the two nitrogen lone pairs, making it an ideal platform for stabilizing binuclear metal systems where two metal centers are held in close proximity. escholarship.orgnih.gov This structural characteristic allows the naphthyridine unit to act as a bridging ligand, connecting two metal ions. researchgate.netpsu.edu

Furthermore, the 2 and 7 positions of the naphthyridine ring are amenable to functionalization. escholarship.org The introduction of amino groups, as in this compound, or other chelating side-arms, allows for the creation of multidentate ligands. escholarship.orgresearchgate.net These functionalized ligands can form highly stable mononuclear or dinuclear complexes. escholarship.org Depending on the nature of the substituents and the metal ion, these ligands can exhibit various coordination modes:

Bidentate Chelating: The two nitrogen atoms of the naphthyridine ring can coordinate to a single metal center, forming a stable chelate ring. nih.gov

Bidentate Bridging: The ligand can bridge two metal centers, with each nitrogen atom coordinating to a different metal ion. This is a common mode for creating dinuclear complexes. researchgate.netpsu.edu

Monodentate: In certain steric environments, only one of the naphthyridine nitrogen atoms may coordinate to a metal center. researchgate.net

Multidentate Dinucleating: By functionalizing the 2 and 7 positions with additional donor groups, the resulting ligand can encapsulate two metal ions, creating a stable bimetallic core. escholarship.orgresearchgate.net

These diverse coordination capabilities make 1,8-naphthyridine-based ligands, including the diamine derivative, powerful tools for constructing complex molecular architectures with tailored properties. d-nb.inforesearchgate.net

Synthesis and Characterization of Transition Metal Complexes

The versatile coordination behavior of this compound and its analogues has been exploited to synthesize a wide array of transition metal complexes. The d-block metals, with their varied coordination preferences and electronic properties, have been of particular interest.

Copper Complexes: Derivatives of this compound have been successfully used to create both mononuclear and dinuclear copper complexes. For instance, dicopper(I) complexes have been synthesized using hexadentate naphthyridine-based macrocyclic ligands. nih.gov In one example, the reaction of a macrocyclic ligand incorporating two 1,8-naphthyridine units with tetrakis(acetonitrile) copper(I) tetrafluoroborate (B81430) yields a bimetallic Cu(I) complex. nih.govresearchgate.net X-ray analysis of such complexes reveals that the naphthyridine core effectively holds the two copper centers in close proximity. nih.gov Dinuclear copper(I) complexes with a simple, unfunctionalized 1,8-naphthyridine bridge have also been prepared, exhibiting short Cu-Cu distances. acs.org Copper(II) complexes with amide-functionalized 1,8-naphthyridine ligands have also been synthesized and characterized. asianpubs.org

Platinum Complexes: The coordination of 1,8-naphthyridine ligands with platinum(II) has been explored to create complexes with potential applications in materials science and medicine. Both mononuclear and dinuclear platinum(II) complexes have been synthesized. researchgate.net For example, reacting 1,8-naphthyridine with a platinum(II) precursor can lead to a mononuclear complex with the formula Pt(napy)42. researchgate.net Conversely, using a dinuclear platinum(III) precursor can result in a dinuclear Pt(II) complex, Pt2(napy)44. researchgate.net The synthesis of bimetallic palladium and platinum complexes using a proton-responsive 1,8-naphthyridine phosphine (B1218219) ligand has also been reported, where deprotonation of the ligand switches its coordination from mono- to dinucleating. nih.gov Dinuclear platinum(II) complexes where a 1,5- or 1,6-naphthyridine (B1220473) acts as a bridging ligand have also been synthesized and studied. researchgate.netnih.gov

The detailed characterization of these metal complexes is crucial for understanding their structure-property relationships. A combination of spectroscopic and structural techniques is typically employed.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes. It provides precise information on bond lengths, bond angles, coordination geometry around the metal center, and intramolecular distances, such as metal-metal separation in dinuclear species. nih.govacs.orgrsc.org For example, in a dinuclear copper(I) complex bridged by two flexible naphthyridine-phosphine ligands, the intramolecular Cu···Cu distance was found to be 2.908(3) Å. rsc.org In a different dicopper(I) complex with a bridging chloride, the Cu···Cu distance was shortened to 2.51 Å. researchgate.net

Spectroscopic Techniques:

NMR Spectroscopy: For diamagnetic complexes, such as those of Pt(II), ¹H, ¹³C, and ³¹P NMR spectroscopy are invaluable for elucidating the structure in solution. nih.govrsc.org For instance, the coordination of a phosphine-functionalized naphthyridine ligand to a metal center is confirmed by a change in the chemical shift of the phosphorus atom in the ³¹P NMR spectrum. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal ion. For example, the stretching frequency of the C=N bond in the naphthyridine ring typically shifts upon coordination. asianpubs.org In carbonyl complexes, the stretching frequency of the C-O bond provides insight into the electronic environment of the metal center. nih.govresearchgate.net For example, a dicopper(I) carbonyl complex stabilized by a naphthyridine macrocycle showed two CO stretching bands at 2102 and 2088 cm⁻¹. nih.govresearchgate.net

UV-Vis Spectroscopy: Electronic absorption spectra provide information about the electronic transitions within the complex. Many naphthyridine-metal complexes exhibit metal-to-ligand charge transfer (MLCT) bands. acs.org

Luminescence Spectroscopy: Many copper(I) and platinum(II) complexes with naphthyridine-based ligands are luminescent, and their emission properties are studied using photoluminescence spectroscopy. psu.edursc.orgrsc.org The emission can be sensitive to the coordination environment and the presence of intermolecular interactions in the solid state. psu.edu

Table 1: Selected Structural Data for Metal Complexes with 1,8-Naphthyridine-based Ligands

| Complex | Metal Ion(s) | Ligand | M-M Distance (Å) | Key Bond Lengths (Å) | Ref. |

|---|---|---|---|---|---|

| [Cu₂(μ-I)₂(μ-napy)(PPh₃)₂] | Cu(I), Cu(I) | 1,8-naphthyridine | 2.6123(5) | Cu-N: 2.124(3), 2.133(3) | acs.org |

| (L)₂Cu₂₂ | Cu(I), Cu(I) | 2-[N-(diphenylphosphino)methyl]amino-7-methyl-1,8-naphthyridine | 2.908(3) | Cu-N: 1.944(8), 2.287(8); Cu-P: 2.177(3) | rsc.org |

| [Cu₂(μ-Cl)(tBuN6)][BF₄] | Cu(I), Cu(I) | N,N′-di-tert-butyl-3,7-diaza-1,5(2,7)-1,8-naphthyridinacyclooctaphane | 2.51 | N/A | researchgate.net |

| Pt₂(napy)₄₄ | Pt(II), Pt(II) | 1,8-naphthyridine | N/A | N/A | researchgate.net |

Application in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The predictable coordination geometry and rigidity of ligands are paramount in the design of crystalline porous materials like Metal-Organic Frameworks (MOFs) and coordination polymers. 1,8-Naphthyridine-based ligands, including this compound, are excellent candidates for constructing such extended networks.

MOFs are constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). The structure and rigidity of the 1,8-naphthyridine core make it an effective component in linker design for MOFs. digitallibrary.co.in By functionalizing the naphthyridine unit with carboxylate groups or other connecting moieties, it can be incorporated into robust, porous frameworks. escholarship.org The synthesis of these materials is often achieved under solvothermal conditions, where the metal salt and the organic linker are heated in a solvent, leading to the self-assembly of the crystalline framework. researchgate.net The specific topology of the resulting network can be influenced by the geometry of the ligand and the coordination preference of the metal ion. nih.gov For example, paddlewheel-type diruthenium(II,II) complexes, which can be built with naphthyridine-carboxylate ligands, are considered versatile building blocks for creating coordination polymers and MOFs. chemspider.com

The incorporation of 1,8-naphthyridine units into MOFs provides a powerful strategy for tuning their chemical and physical properties. The chemical environment within the pores can be precisely controlled by modifying the naphthyridine linker. nih.govnih.gov

Functional groups on the linker can significantly influence the framework's properties:

Gas Adsorption and Storage: Introducing specific functional groups can enhance the affinity of the MOF for certain gas molecules, such as hydrogen or carbon dioxide. nih.gov The nitrogen atoms within the naphthyridine core itself can act as Lewis basic sites, potentially increasing the interaction with acidic gases like CO₂.

Sensing: The electronic properties of the naphthyridine moiety can be exploited for sensing applications. For instance, the luminescence of a MOF containing a naphthyridine-based linker might change upon interaction with specific analytes. rsc.org

Catalysis: The metal nodes in MOFs can act as catalytic sites. The electronic properties of the surrounding naphthyridine-based linkers can modulate the activity of these metal centers. nih.gov Furthermore, the basic nitrogen sites on the naphthyridine ring could themselves participate in catalytic transformations.

By strategically designing the naphthyridine-based ligand, researchers can fine-tune the pore size, shape, and chemical functionality of MOFs, leading to materials optimized for specific applications in areas like gas storage, separation, and heterogeneous catalysis. nih.govosti.gov

Catalytic Applications of this compound Metal Complexes

While this compound is a recognized building block in the synthesis of more complex ligand systems, detailed studies on the direct catalytic applications of its simple metal complexes are not extensively documented in peer-reviewed literature. However, the broader family of functionalized 2,7-diamino-1,8-naphthyridine ligands has been successfully employed in various catalytic transformations, suggesting the potential of the parent compound's metal complexes.

Research into the catalytic activity of metal complexes often involves derivatives of this compound, where the amino groups are functionalized to tune the electronic and steric properties of the ligand. These modified ligands form complexes that have demonstrated activity in several key organic transformations.

For instance, a defective pentachromium complex supported by N²,N⁷-di(pyrazin-2-yl)-1,8-naphthyridine-2,7-diamine has been shown to be resistant to reduction but accessible to oxidation, with two reversible redox couples observed. science.govresearchgate.net Another study on a different derivative, 2,7-bis(α-pyrimidylamino)-1,8-naphthyridine, yielded a linear pentachromium complex that effectively catalyzes the cycloaddition of CO2 with propylene (B89431) oxide. researchgate.net

Although not involving the specific diamine ligand, other 1,8-naphthyridine-based metal complexes have shown promise in catalysis. Dicopper(I) complexes supported by 2,7-functionalized 1,8-naphthyridine ligands have been identified as intermediates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. escholarship.org Furthermore, complexes of ruthenium with 1,8-naphthyridine derivatives are known to catalyze the oxidation of alcohols and the epoxidation of alkenes. figshare.com These examples highlight the catalytic potential inherent to the 1,8-naphthyridine scaffold, paving the way for future investigations into the catalytic capabilities of complexes derived directly from this compound.

Table 1: Catalytic Applications of Metal Complexes with 1,8-Naphthyridine Derivative Ligands

| Metal Complex/Ligand Derivative | Metal(s) | Catalytic Reaction | Reference |

| [Cr₅(μ₅-dpznda)₄Cl₂] (dpznda = N²,N⁷-di(pyrazin-2-yl)-1,8-naphthyridine-2,7-diamine) | Cr | Redox processes (potential for oxidation catalysis) | science.govresearchgate.net |

| [Cr₅(μ₅-bpmany)₄Cl₂]PF₆ (bpmany = 2,7-bis(α-pyrimidylamino)-1,8-naphthyridine) | Cr | Cycloaddition of CO₂ and propylene oxide | researchgate.net |

| Dicopper(I) complexes with 2,7-functionalized 1,8-naphthyridines | Cu | Azide-alkyne cycloaddition (CuAAC) | escholarship.org |

| Ruthenium complexes with 1,8-naphthyridine derivatives | Ru | Alcohol oxidation, alkene epoxidation | figshare.com |

Exploration of Electronic and Magnetic Properties of Metal-Naphthyridine Constructs

The electronic and magnetic properties of metal complexes containing this compound and its derivatives are of significant interest, particularly in the field of molecular electronics and materials science. chemprob.org The ability of the 2,7-diamino-1,8-naphthyridine framework to bridge multiple metal centers allows for the formation of extended metal atom chain (EMAC) complexes, or "molecular wires," which exhibit unique electronic and magnetic behaviors.

Research has shown that modifying the amino groups of this compound has a profound impact on the properties of the resulting metal complexes. A notable example is the tetranickel complex formed with N,N'-bis-p-anisyl-2,7-diamino-1,8-naphthyridine, Ni₄(μ₄-DAniDANy)₄. Magnetic measurements of this complex revealed it to be diamagnetic. figshare.comacs.orgnih.govresearchgate.net This is in contrast to other tetranickel complexes with different ligand systems that exhibit antiferromagnetic coupling. figshare.comacs.orgnih.gov Density Functional Theory (DFT) calculations suggest that the magnetic properties of these [Ni₄]⁸⁺ complexes are dictated by the spin state (low-spin S=0 or high-spin S=1) of the individual nickel atoms, which is influenced by the ligand's electronic character. acs.orgnih.gov For the Ni₄(μ₄-DAniDANy)₄ complex, the diamagnetic ground state is the most stable configuration. figshare.comacs.orgnih.gov

In another study, a defective pentacobalt complex supported by N²,N⁷-di(pyrazin-2-yl)-1,8-naphthyridine-2,7-diamine was synthesized. Magnetic studies indicated that the complex behaves like a high-spin mononuclear cobalt(II) system at room temperature, with a magnetic moment of 2.63 μB per molecule. researchgate.net This complex was also found to be very resistant to both oxidation and reduction, highlighting its stability. researchgate.net Similarly, defective octanuclear nickel complexes with ligands derived from this compound show very weak magnetic interactions between the metal centers, suggesting that spin exchange occurs primarily through the metal core rather than the bridging ligands. chemprob.orgresearchgate.net

Table 2: Electronic and Magnetic Properties of Metal Complexes with this compound Derivatives

| Complex | Ligand Derivative | Metal(s) | Key Electronic/Magnetic Property | Reference |

| Ni₄(μ₄-DAniDANy)₄ | N,N'-bis-p-anisyl-2,7-diamino-1,8-naphthyridine | Ni | Diamagnetic | figshare.comacs.orgnih.govresearchgate.net |

| [Cr₅(μ₅-dpznda)₄Cl₂] | N²,N⁷-di(pyrazin-2-yl)-1,8-naphthyridine-2,7-diamine | Cr | Two reversible redox couples at E₁/₂ = +0.59 and +0.30 V | science.govresearchgate.net |

| Defective Pentacobalt Complex | N²,N⁷-di(pyrazin-2-yl)-1,8-naphthyridine-2,7-diamine | Co | Behaves as high-spin mononuclear Co(II) (μeff = 2.63 μB) | researchgate.net |

| Ni₈(μ₈-N9-2pz)₄Cl₂₂ | N²-(pyrazin-2-yl)-N⁷-(7-(pyrazin-2-ylamino)-1,8-naphthyridin-2-yl)-1,8-naphthyridine-2,7-diamine | Ni | Weak antiferromagnetic coupling (J = –2.96 cm⁻¹) | researchgate.net |

Research Applications in Molecular Biology and Biotechnology Mechanism Focused

1,8-Naphthyridine-2,7-diamine as a DNA and RNA Recognition Element

The ability of this compound to recognize and bind to specific components of DNA and RNA is central to its research applications. This recognition is primarily driven by the formation of stable hydrogen bonds with nucleotide bases.

Molecular Mechanism of Universal Watson-Crick Base Pair Reading for Electron Tunneling-Based DNA Sequencing

A groundbreaking application of this compound is its potential use as a universal reader for DNA sequencing based on electron tunneling. rsc.orgtargetmol.com This method aims to overcome limitations of current sequencing technologies by enabling electronic, reagent-free sequencing of single DNA molecules. rsc.org